Product packaging for Quaternium-15(Cat. No.:CAS No. 194805-30-6)

Quaternium-15

Cat. No.: B10819280
CAS No.: 194805-30-6
M. Wt: 251.15 g/mol
InChI Key: UKHVLWKBNNSRRR-TYYBGVCCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Quaternium-15 (CAS 4080-31-3), also known as methenamine 3-chloroallylochloride, is a quaternary ammonium compound primarily used as a preservative and antistatic agent in cosmetics, personal care products, and industrial formulations . Its chemical structure includes a formaldehyde-releasing moiety, making it effective against microbial growth but also a known allergen .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClN4.Cl<br>C9H16Cl2N4 B10819280 Quaternium-15 CAS No. 194805-30-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride
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InChI

InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1/b2-1+;
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InChI Key

UKHVLWKBNNSRRR-TYYBGVCCSA-M
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Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-]
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Isomeric SMILES

C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-]
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Molecular Formula

C9H16ClN4.Cl, C9H16Cl2N4
Record name 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE
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Molecular Weight

251.15 g/mol
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Physical Description

1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride is a cream-colored powder. (NTP, 1992), White- to cream-colored powder; [HSDB]
Record name 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE
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Boiling Point

Decomposes above 60 °C
Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Solubility

greater than 100 mg/mL at 72 °F (NTP, 1992), Solubility at 25 °C (g/100 g): water 127.2, Solubility at 25 °C (g/100 g): mineral oil <0.1, isopropanol <0.1, ethanol 2.4, methanol 20.8, glycerine 12.6, propylene glycol 18.7, In organic solvents at 25 °C, g/100 g: methanol = 20.8, propylene glycol = 18.7, glycerine = 12.6, ethanol = 2.04, isopropanol = <0.1, mineral oil = <0.1, Soluble in water and methanol; almost insoluble in acetone, In water, 127.2 g/100 g water @ 25 °C
Record name 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE
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Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Density

0.4 g/cu cm (bulk density), Off-white powder with slight amine odor. Bulk density (25 °C): 0.44 g/cu cm. VP (25 °C): 1X10-9 mm Hg. Miscible with water /cis-Quaternium-15/
Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Vapor Pressure

<1.0X10-7 mm Hg at 25 °C
Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Color/Form

Cream colored powder, White- to cream-colored powder

CAS No.

4080-31-3, 194805-30-6, 51229-78-8
Record name 1-(3-CHLOROALLYL)-3,5,7-TRIAZA-1-AZONIAADAMANTANE CHLORIDE
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Record name Quaternium-15
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Record name Quaternium-15 trans-form
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Record name 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(3-chloro-2-propen-1-yl)-, chloride (1:1)
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Record name Methenamine 3-chloroallylochloride
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Record name 1-(cis-3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
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Record name QUATERNIUM-15 TRANS-FORM
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Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Melting Point

178-210 °C
Record name N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE
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Preparation Methods

Chromatographic Isolation

  • Column Chromatography : Silica gel columns with ethyl acetate/methanol eluents resolve the isomers. The cis-isomer elutes first due to its lower polarity.

  • HPLC : High-performance liquid chromatography using C18 columns and acetonitrile/water mobile phases achieves >95% cis-isomer purity for cosmetic use.

Table 1: Isomer Ratios in Commercial this compound Preparations

Product Namecis-Isomer (%)trans-Isomer (%)Application
Dowicil 200≥98≤2Cosmetics
Dowicil 7560–7030–40Industrial formulations
Dowicil 10070–8020–30Paints, adhesives

Data derived from batch analyses in EU regulatory documents.

Crystallization

Recrystallization from ethanol/water mixtures further purifies the cis-isomer, yielding a cream-colored powder with a pungent odor. Residual solvents are removed under vacuum (≤0.1 bar) at 40°C.

Analytical Methods for Quality Control

Post-synthesis characterization ensures compliance with regulatory limits (e.g., ≤0.2% in EU cosmetics).

Spectroscopic Techniques

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the quaternary structure and isomer ratio. The cis-isomer exhibits distinct methylene proton shifts at δ 3.8–4.2 ppm.

  • FTIR : Peaks at 1,650 cm1^{-1} (C=C stretching) and 1,200 cm1^{-1} (C-Cl) verify functional groups.

Chromatographic Assays

  • HPLC-MS : Quantifies isomers and detects impurities like residual HMTA (limit: ≤0.5%).

  • Ion Chromatography : Measures chloride content (13.9–14.2% ionic chloride in pure product).

Table 2: Acceptable Impurity Levels in Cosmetic-Grade this compound

ImpurityMaximum Allowable Concentration
1,3-Dichloropropene≤1 ppm
HMTA Hydrochloride≤6.9%
Solvent Residues≤500 ppm

Data sourced from batch analyses and regulatory filings.

Industrial vs. Cosmetic Manufacturing Protocols

Industrial-Grade Production

  • Scale : Batch reactors (500–1,000 L) with reflux condensers.

  • Post-Processing : The isomer mixture is spray-dried to a powder (40–60 µm particle size) for use in metalworking fluids and paints.

  • Stability : Formulations are buffered to pH 7–9 to prevent decomposition.

Cosmetic-Grade Production

  • Scale : Smaller batches (50–100 L) under nitrogen atmosphere to prevent oxidation.

  • Sterilization : Gamma irradiation (25 kGy) ensures microbial safety without degrading the active compound.

Stability and Decomposition Pathways

This compound decomposes at temperatures >60°C, releasing formaldehyde and formamide derivatives.

Decomposition Products :

  • Formaldehyde (HCHO)

  • Pyrimidines (e.g., 4-methylpyrimidine)

  • N,N-Dimethylformamide (DMF)

Storage Recommendations :

  • Temperature : 2–8°C under inert gas (N2_2 or Argon).

  • Packaging : Amber glass bottles with PTFE-lined caps to minimize moisture ingress .

Chemical Reactions Analysis

Formaldehyde Release via Hydrolysis

Quaternium-15 functions as a formaldehyde donor through hydrolysis in aqueous environments. This reaction is critical for its antimicrobial activity but also contributes to allergenic potential.

Mechanism :

C9H16Cl2N4+H2OFormaldehyde+Byproducts\text{C}_9\text{H}_{16}\text{Cl}_2\text{N}_4 + \text{H}_2\text{O} \rightarrow \text{Formaldehyde} + \text{Byproducts}

  • Up to six formaldehyde molecules can be released per this compound molecule depending on pH and temperature .

  • Hydrolysis occurs readily in water-containing formulations, with higher pH accelerating formaldehyde release .

Experimental Evidence :

  • Aqueous solutions (4% w/w) of this compound showed a 2.9–20% decrease in concentration within 24 hours at pH 7–9 .

  • In patch tests, 73% of formaldehyde-sensitive individuals co-reacted to this compound due to hydrolysis on the skin .

Thermal Decomposition

This compound decomposes at elevated temperatures, producing toxic byproducts.

Key Findings :

  • Decomposition begins above 60°C, yielding pyrimidines and formamides .

  • Combustion releases toxic vapors, including formaldehyde and nitrogen oxides .

Stability Data :

ConditionStability OutcomeSource
54°C for 2 weeks98.8% recovery (HPLC)
>60°CDecomposition to pyrimidines

pH-Dependent Stability

The compound’s stability varies significantly with pH, impacting its efficacy and safety.

Observations :

  • pH 4–10.5 : Stable in nonionic, anionic, and cationic formulations .

  • pH >10.5 : Accelerated degradation, reducing preservative efficacy .

Partition Coefficient :

  • Log Pow (octanol-water) < -2 at pH 5–9, indicating poor lipid solubility and limited penetration .

Isomer-Specific Reactivity

This compound exists as cis and trans isomers, with distinct applications and reactivity profiles.

IsomerUse CaseReactivity Notes
cisCosmetics (EU limit: 0.2%)Higher stability in emulsions
transIndustrial formulationsMore prone to thermal breakdown
  • Industrial-grade mixtures (cis + trans) degrade faster under heat, releasing formaldehyde .

Analytical Detection Methods

Key techniques for studying this compound reactions include:

MethodApplicationSource
HPLCQuantification in aqueous solutions
Gas Chromatography (GC)Detection of decomposition byproducts
NMR/FTIRStructural characterization

Allergic Sensitization Pathways

Formaldehyde release drives this compound’s role in contact dermatitis:

  • Cross-reactivity : 55% of guinea pigs sensitized in maximization tests .

  • Human Data : 83% of formaldehyde-allergic women reacted to this compound .

Environmental Degradation

Limited data suggest this compound does not persist in the environment but may contribute to formaldehyde pollution in wastewater .

Scientific Research Applications

Chemical Properties and Safety Profile

Quaternium-15 is a quaternary ammonium compound that functions as a broad-spectrum antimicrobial agent. It is effective against bacteria, fungi, and yeast, making it suitable for preserving water-based formulations. The European Union permits its use at concentrations up to 0.2% in cosmetic products . Safety assessments indicate that at this concentration, this compound is not considered a sensitizer . However, it has been associated with allergic reactions in some individuals, particularly in North America .

Applications in Cosmetics and Personal Care

This compound is predominantly used in:

  • Skin Care Products : As a preservative in lotions, creams, and moisturizers to prevent microbial growth.
  • Hair Care Products : Included in shampoos and conditioners for its conditioning properties and to prolong shelf life.
  • Makeup : Utilized in foundations and powders to maintain product integrity over time.

Table 1: Common Cosmetic Products Containing this compound

Product TypeTypical UseConcentration (%)
MoisturizersHydration and preservationUp to 0.2
ShampoosCleansing and conditioningUp to 0.2
MakeupLong-lasting formulationsUp to 0.2

Industrial Applications

Beyond cosmetics, this compound finds utility in various industrial applications:

  • Textiles : Acts as a preservative in textile treatments to prevent microbial growth during storage.
  • Paints and Coatings : Used to inhibit the growth of bacteria and fungi in water-based paints.

Research Applications

Recent studies have explored the effects of this compound on biological systems:

  • A study investigated its impact on equine and bovine blood samples, revealing alterations in hematological parameters when exposed to varying concentrations of this compound . This research highlights potential implications for veterinary medicine and animal care.

Case Study: Hematological Effects of this compound

In vitro exposure of bovine blood samples to this compound at concentrations of 0.1 mg/L and 1 mg/L showed significant changes in red blood cell counts and osmotic fragility compared to control samples . This suggests that while this compound is effective as a preservative, caution should be exercised regarding its concentration in products used on animals.

Regulatory Considerations

The regulatory landscape surrounding this compound is evolving. Certain jurisdictions have proposed bans on its use due to concerns over formaldehyde release—a controversial aspect of its safety profile . The compound's classification as a formaldehyde releaser has led to increased scrutiny, necessitating further research into safer alternatives.

Mechanism of Action

Quaternium-15 trans-form exerts its effects by slowly releasing formaldehyde, which acts as a biocidal agent. Formaldehyde denatures proteins and disrupts cell membranes, leading to the death of microorganisms. This mechanism makes this compound an effective antimicrobial agent .

Comparison with Similar Compounds

Research Findings and Data

Hematological Effects in Mammals
  • In Bovine/Equine Blood : Exposure to 0.1–1 mg/L this compound reduces RBC, WBC, hemoglobin, and hematocrit values while increasing EOF, indicating hemolytic stress .
  • Comparative Toxicity : Thiacloprid (30–60 µg/mL) shows similar trends, suggesting shared cytotoxic pathways despite differing chemical classes .
Aquatic Toxicity
  • Mytilus galloprovincialis: this compound at 1–2 mg/L causes gill melanosis, mucus overproduction, and impaired osmoregulation, highlighting risks to marine ecosystems .
Dermatological Impact
  • Contact Dermatitis : 9.5% of patch-tested individuals react to this compound, with cross-reactivity to formaldehyde observed in 5.4% of cases .

Biological Activity

Quaternium-15, a quaternary ammonium compound, is widely used in personal care products and cosmetics as a preservative and antimicrobial agent. Its biological activity has been the subject of various studies, highlighting its effects on both cellular mechanisms and environmental organisms. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

This compound is known for its ability to release formaldehyde, which contributes to its antimicrobial properties. This mechanism is particularly relevant in cosmetic formulations where microbial contamination is a concern. However, the release of formaldehyde also raises safety concerns due to its potential irritant effects and allergenic properties.

Biological Effects on Marine Organisms

Recent studies have investigated the impact of this compound on marine invertebrates, particularly focusing on species like Pinctada imbricata and Mytilus galloprovincialis. These studies reveal significant physiological alterations in response to this compound exposure.

Case Study: Pinctada imbricata

A study assessed the effects of this compound on the haemocytes of Pinctada imbricata. The findings indicated that exposure to concentrations as low as 0.1 mg/L resulted in decreased cell viability and impaired phagocytosis activity. Gene expression analysis showed modulation in antioxidant responses, indicating oxidative stress as a key factor in the observed cellular damage .

Case Study: Mytilus galloprovincialis

Another investigation focused on the osmotic stress response in Mytilus galloprovincialis. The study demonstrated that while lower concentrations (0.1 mg/L) did not significantly affect the Regulatory Volume Decrease (RVD) mechanism, higher concentrations (1.0 and 2.0 mg/L) inhibited this critical physiological response. This impairment suggests that this compound disrupts cellular homeostasis, potentially leading to cell lysis under stress conditions .

Toxicological Implications

The toxicological profile of this compound has been evaluated in various contexts:

  • In Vitro Studies : Research involving equine and bovine blood samples exposed to different concentrations of this compound revealed increased erythrocyte osmotic fragility at higher doses, indicating potential hemolytic effects .
  • Occupational Exposure : In occupational settings, this compound has been linked to allergic contact dermatitis among workers handling hair dyes and personal care products containing this compound. Patch testing has shown positive reactions in individuals exposed to products containing this compound .

Comparative Biological Activity Table

Study FocusOrganismConcentration (mg/L)Key Findings
Haemocyte ResponsePinctada imbricata0.1 - 1Decreased viability and phagocytosis; oxidative stress
Osmotic Stress ResponseMytilus galloprovincialis0.1 - 2Impaired RVD at higher concentrations; morphological changes
Erythrocyte FragilityEquine/Bovine Blood0.1 - 1Increased hemolysis at higher doses
Allergic ReactionsHumanN/APositive patch test reactions; contact dermatitis

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for detecting and quantifying Quaternium-15 in cosmetic formulations?

  • Methodology : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used. These methods require calibration with certified standards and validation for matrix-specific interferences (e.g., surfactants in cosmetics). Sample preparation often involves solvent extraction followed by filtration to isolate this compound from emulsified systems .
  • Challenges : Matrix complexity can necessitate advanced separation techniques, such as solid-phase extraction, to minimize false positives/negatives .

Q. What standardized protocols exist for assessing the dermal sensitization potential of this compound in preclinical models?

  • Methodology : The Local Lymph Node Assay (LLNA) and Guinea Pig Maximization Test (GPMT) are gold standards. These protocols measure lymphocyte proliferation or erythema scores after epidermal exposure. Dose-response curves are critical to determining thresholds for sensitization .
  • Considerations : Researchers must account for interspecies variability by validating results with human patch-testing data, as murine models may overestimate sensitization risks .

Q. How do researchers control formaldehyde release variability in this compound stability studies?

  • Methodology : Accelerated aging experiments under controlled temperature (40–60°C) and humidity (75% RH) are conducted. Formaldehyde quantification via Nash reagent spectrophotometry or HPLC ensures real-time tracking of degradation kinetics .
  • Data Interpretation : Statistical models (e.g., Arrhenius plots) predict shelf-life stability, though pH-dependent hydrolysis pathways require separate validation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s carcinogenic potential across toxicological models?

  • Methodology : Comparative in vitro genotoxicity assays (e.g., Ames test, comet assay) paired with in vivo carcinogenicity studies (rodent bioassays) are essential. Dose-ranging experiments must differentiate between direct DNA adduct formation and secondary oxidative stress mechanisms .
  • Contradiction Analysis : Discrepancies often arise from metabolic differences between species; human-relevant liver microsomal models can clarify metabolic activation pathways .

Q. What experimental approaches differentiate this compound’s formaldehyde release from alternative degradation pathways in aqueous systems?

  • Methodology : Isotopic labeling (e.g., ¹³C-formaldehyde tracing) coupled with LC-MS/MS identifies formaldehyde sources. Parallel studies using formaldehyde scavengers (e.g., ammonium thiocyanate) quantify contribution from alternative pathways, such as quaternary ammonium decomposition .
  • Advanced Techniques : Computational chemistry (DFT calculations) models bond dissociation energies to predict degradation under varying pH and redox conditions .

Q. How can in silico models improve risk assessments of this compound’s environmental persistence?

  • Methodology : Quantitative Structure-Activity Relationship (QSAR) models predict biodegradation half-lives and bioaccumulation factors. Validation requires field data from wastewater treatment plants and aquatic microcosms .
  • Integration : Coupling these models with high-resolution mass spectrometry (HRMS) detects transformation products, enabling lifecycle toxicity assessments .

Methodological Challenges and Future Directions

  • Cross-Reactivity in Allergic Response Studies : Researchers must design epitope-mapping assays to distinguish this compound-specific IgE reactivity from cross-reactivity with other formaldehyde-releasing agents (e.g., DMDM hydantoin). This involves T-cell proliferation assays using haptenized peptides .
  • Ecotoxicology Gaps : Microplastic-mediated this compound transport in aquatic systems remains understudied. Sediment core analysis paired with benthic organism bioassays (e.g., Daphnia magna mortality assays) can address this .

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